![molecular formula C26H31N5O2 B11711452 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B11711452.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar ratios. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds with pyrazole structures exhibit significant anti-inflammatory properties. The target compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Studies have suggested that similar pyrazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to modulate various signaling pathways may contribute to its efficacy against different cancer types .
Neuroprotective Effects
The piperazine component of the compound is associated with neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Antimicrobial Properties
Preliminary studies indicate that this compound may have antimicrobial activity against various pathogens. Its effectiveness could stem from disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microorganisms .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, docking studies have shown good binding interactions with targeted amino acids, indicating potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- N0-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is unique due to its combination of a pyrazole ring and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C24H30N4O2
- Molecular Weight : 402.53 g/mol
- CAS Number : Not specifically listed but related compounds exist.
The compound features a pyrazole ring and a piperazine moiety, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes or receptors involved in disease processes. The pyrazole and piperazine structures are often associated with various pharmacological activities, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers in vitro and in vivo.
- Antimicrobial Activity : Preliminary tests indicate potential efficacy against certain bacterial strains.
Pharmacological Effects
A summary of the pharmacological effects observed in various studies is presented in the table below:
Activity | Effect | Reference |
---|---|---|
Antioxidant | Reduces oxidative stress | |
Anti-inflammatory | Decreases levels of inflammatory cytokines | |
Antimicrobial | Inhibits growth of specific bacteria |
Case Study 1: Antioxidant Activity
A study conducted by Aydin et al. (2010) evaluated the antioxidant capacity of similar pyrazole derivatives. The results demonstrated that these compounds significantly reduced reactive oxygen species (ROS) levels in cellular models, indicating their potential use in oxidative stress-related conditions.
Case Study 2: Anti-inflammatory Properties
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of compounds related to N-(1,5-dimethyl...acetamide. The study showed that treatment with these compounds resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha in animal models of inflammation .
Case Study 3: Antimicrobial Efficacy
In vitro assays conducted on derivatives of this compound revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting potential therapeutic applications .
Properties
Molecular Formula |
C26H31N5O2 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C26H31N5O2/c1-21-25(26(33)31(28(21)2)23-13-7-4-8-14-23)27-24(32)20-30-18-16-29(17-19-30)15-9-12-22-10-5-3-6-11-22/h3-14H,15-20H2,1-2H3,(H,27,32)/b12-9+ |
InChI Key |
IQCSEZKQDIQIHX-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3CCN(CC3)CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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